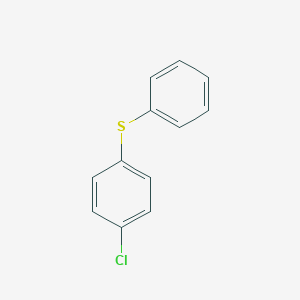

![molecular formula C13H9ClO B082120 [1,1'-Biphenyl]-2-carbonyl chloride CAS No. 14002-52-9](/img/structure/B82120.png)

[1,1'-Biphenyl]-2-carbonyl chloride

Vue d'ensemble

Description

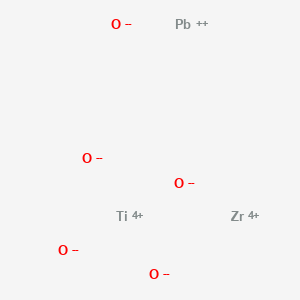

“[1,1’-Biphenyl]-2-carbonyl chloride” is a compound of chlorine with another element . It is an organic compound that forms colorless crystals . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Synthesis Analysis

The synthesis of “[1,1’-Biphenyl]-2-carbonyl chloride” involves the Grignard Reaction . A simple and effective chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions is also reported .Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The degree of planarity is largely determined by the number of substitutions in the ortho positions .Chemical Reactions Analysis

Acyl chlorides are extremely reactive. They are open to attack by nucleophiles - with the overall result being a replacement of the chlorine by something else . Acid chlorides react with carboxylic acids to form anhydrides . Acid chlorides react with water to form carboxylic acids . Acid chlorides react with alcohols to form esters . Acid chlorides react with ammonia, 1 o amines and 2 o amines to form amides .Physical And Chemical Properties Analysis

“[1,1’-Biphenyl]-2-carbonyl chloride” is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F). In the gas phase the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings of 44.4° .Applications De Recherche Scientifique

Synthesis of Biphenyl Derivatives

“[1,1’-Biphenyl]-2-carbonyl chloride” can be used in the synthesis of various biphenyl derivatives . These derivatives have been used in a wide range of biological and medicinal applications .

Production of Polychlorinated Biphenyls (PCBs)

Biphenyl, which is structurally similar to “[1,1’-Biphenyl]-2-carbonyl chloride”, is a starting material for the production of polychlorinated biphenyls (PCBs) . PCBs were once widely used as dielectric fluids and heat transfer agents .

Production of Emulsifiers

Biphenyl is also an intermediate for the production of a host of other organic compounds such as emulsifiers . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water .

Production of Optical Brighteners

Biphenyl is used in the production of optical brighteners . Optical brighteners are chemical compounds that absorb light in the ultraviolet and violet region and re-emit light in the blue region .

Production of Crop Protection Products

Biphenyl is used in the production of crop protection products . These products protect crops from pests and diseases, ensuring a healthy and abundant harvest .

Production of Plastics

Biphenyl is used in the production of plastics . Plastics are versatile materials with a wide range of applications, from packaging to automotive parts .

Production of Drugs

Biphenyl derivatives, which can be synthesized from “[1,1’-Biphenyl]-2-carbonyl chloride”, are used to produce an extensive range of drugs . These include antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Synthesis of Bio-functional Hybrid Compounds

“[1,1’-Biphenyl]-2-carbonyl chloride” can be used in the synthesis of bio-functional hybrid compounds . These compounds have potential applications in various fields, including medicine and materials science .

Mécanisme D'action

Target of Action

It’s known that this compound belongs to the class of acid chlorides . Acid chlorides are extremely reactive and are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else .

Mode of Action

The mode of action of 2-Biphenylcarbonyl chloride involves its interaction with nucleophiles. The carbon atom in the -COCl group has both an oxygen atom and a chlorine atom attached to it. Both of these are very electronegative, leaving the carbon atom quite positively charged . This makes it susceptible to attack by nucleophiles, leading to the replacement of the chlorine atom .

Biochemical Pathways

It’s known that acid chlorides like 2-biphenylcarbonyl chloride can participate in friedel-crafts acylation reactions . These reactions introduce an acyl group (C=O) into an aromatic ring through an electrophilic aromatic substitution mechanism .

Pharmacokinetics

It’s known that acid chlorides are highly reactive and can undergo various transformations in the body, which could impact their bioavailability .

Result of Action

It’s known that chloride ions play a significant role in bodily and cellular functions . Changes in cytosolic chloride concentration could act as intracellular signals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Biphenylcarbonyl chloride. For instance, the presence of nucleophiles in the environment can affect its reactivity . Additionally, the pH of the environment can influence the ionization state of the compound, potentially affecting its reactivity and stability.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJOJCZVGBOVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502690 | |

| Record name | [1,1'-Biphenyl]-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2-carbonyl chloride | |

CAS RN |

14002-52-9 | |

| Record name | [1,1′-Biphenyl]-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1'-Biphenyl]-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)